ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate
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Overview
Description
Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate is a complex organic compound that features a benzothiazole moiety linked to a triazole ring through a thioether linkage, with an ethyl acetate group attached
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a broad spectrum of biological activities, including antibacterial properties .
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzothiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is often synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Formation of Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Thioether Linkage Formation: The benzothiazole and triazole moieties are linked through a thioether bond, typically formed by reacting a halomethyl benzothiazole with a thiol-substituted triazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzothiazoles, halobenzothiazoles.
Scientific Research Applications
Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate has diverse applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole share the benzothiazole core but differ in their functional groups and applications.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole have similar ring structures but differ in their substituents and reactivity.
Uniqueness
The unique combination of the benzothiazole and triazole moieties, along with the thioether linkage and ethyl acetate group, gives this compound distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-2-20-13(19)7-11-16-12(18-17-11)8-21-14-15-9-5-3-4-6-10(9)22-14/h3-6H,2,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOVCZMOVEVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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